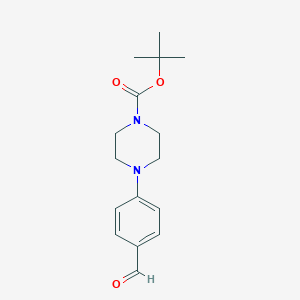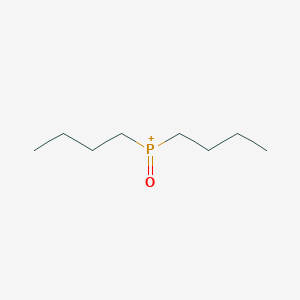
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, also known as OPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolone derivatives and has been studied extensively for its potential therapeutic applications. The compound exhibits a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, studies have suggested that the compound exerts its antimicrobial activity by inhibiting the bacterial DNA gyrase enzyme, which is essential for bacterial DNA replication. The compound also exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. The compound also exhibits broad-spectrum antimicrobial and antitumor activity, making it suitable for studying various bacterial and cancer cell lines. However, this compound has some limitations for lab experiments. The compound is relatively unstable and can decompose under certain conditions, which can affect the accuracy of the results obtained.
Zukünftige Richtungen
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has several potential future directions for research. The compound can be further optimized to enhance its antimicrobial and antitumor activity. The mechanism of action of this compound can also be further elucidated to understand its mode of action. The compound can also be studied for its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Additionally, the compound can be further studied for its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits potent antimicrobial, antitumor, and anti-inflammatory properties. The compound has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. However, the compound also has some limitations for lab experiments. Further research is needed to optimize the compound and understand its mechanism of action for its potential therapeutic applications.
Synthesemethoden
The synthesis of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one involves the condensation reaction of 2-acetyl-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to various purification techniques to obtain pure this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential therapeutic applications. The compound exhibits potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound has also shown promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
6-(2-oxopropyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)6-9-2-4-11-10(7-9)3-5-12(15)13-11/h2,4,7H,3,5-6H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBPZMKPKUATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)
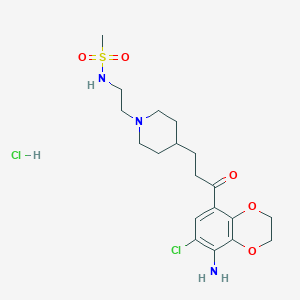
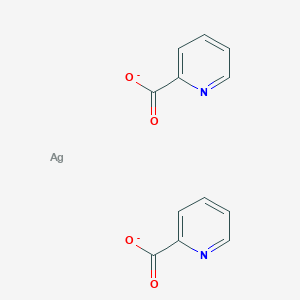
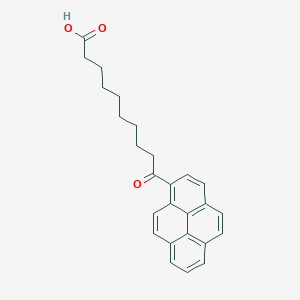
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)

